REACTION_SMILES
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[CH2:21]([c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)[CH3:28].[CH3:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH:13]([N-:14][CH:15]([CH3:16])[CH3:17])([CH3:18])[CH3:19].[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][c:7]1[C:8]#[N:9])[s:10][cH:11][cH:12]2.[Cl:49][CH2:50][Cl:51].[I:41][CH3:42].[Li+:20].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[O:43]1[CH2:44][CH2:45][CH2:46][CH2:47]1.[OH2:48]>>[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][c:7]1[C:8]#[N:9])[s:10][c:11]([CH3:13])[cH:12]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCc1ccccc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC
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Name
|
CC(C)[N-]C(C)C
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)[N-]C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cnc2sccc2c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc2c(Cl)c(C#N)cnc2s1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |